molecular formula C10H11BrO B11882469 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11882469
M. Wt: 227.10 g/mol
InChI Key: YDQHLVYVDYZHES-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of indene, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 1st position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction time, temperature, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 4-Methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the methyl group at the 4th position.

    6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one: The ketone analog of the compound.

    4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Another brominated indene derivative with a different substitution pattern.

Uniqueness

6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the specific positioning of the bromine, methyl, and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H11BrO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10,12H,2-3H2,1H3

InChI Key

YDQHLVYVDYZHES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2O)Br

Origin of Product

United States

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